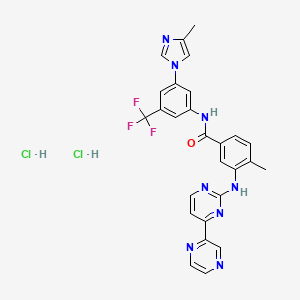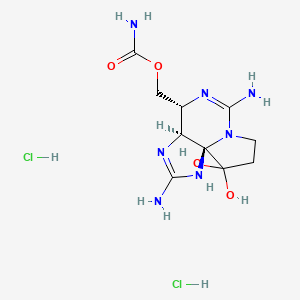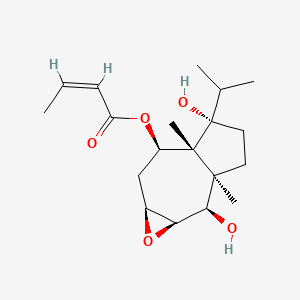
Radotinib dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Radotinib dihydrochloride is a pharmaceutical compound primarily used in the treatment of chronic myeloid leukemia, particularly in patients who are resistant or intolerant to other Bcr-Abl tyrosine-kinase inhibitors such as imatinib . It is marketed under the trade name Supect and is developed by Ilyang Pharmaceutical Co., Ltd. in South Korea .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of radotinib dihydrochloride involves multiple steps, starting from the preparation of key intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is obtained through crystallization and purification steps to ensure it meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Radotinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Involves replacing one functional group with another, which can affect the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
科学的研究の応用
Radotinib dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of various functional groups on tyrosine kinase inhibition.
Industry: Employed in the development of new tyrosine kinase inhibitors and other pharmaceutical compounds.
作用機序
Radotinib dihydrochloride exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition blocks the constitutive enzymatic activity of Bcr-Abl, thereby preventing the proliferation of leukemic cells . Additionally, this compound inhibits the platelet-derived growth factor receptor, contributing to its anti-leukemic effects .
類似化合物との比較
Imatinib: The first Bcr-Abl tyrosine kinase inhibitor, used as a standard treatment for chronic myeloid leukemia.
Nilotinib: A second-generation inhibitor with higher potency and specificity compared to imatinib.
Dasatinib: Another second-generation inhibitor, effective against multiple Bcr-Abl mutations.
Uniqueness of Radotinib Dihydrochloride: this compound is unique due to its high affinity for the Bcr-Abl tyrosine kinase and its effectiveness in patients who are resistant or intolerant to other inhibitors. It also offers a more affordable option for treatment in emerging geographic regions .
特性
CAS番号 |
926037-85-6 |
|---|---|
分子式 |
C27H22ClF3N8O |
分子量 |
567.0 g/mol |
IUPAC名 |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride |
InChI |
InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H |
InChIキー |
OFOZBNJYMHWBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

